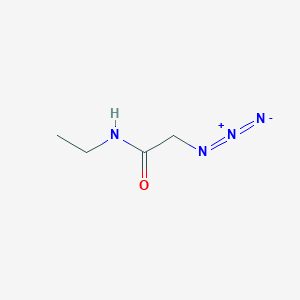

2-azido-N-ethylacetamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-azido-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-2-6-4(9)3-7-8-5/h2-3H2,1H3,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTCTLNGYHAZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azido N Ethylacetamide and Analogues

Direct Azidation Approaches

Direct azidation methods offer an efficient route to α-azido amides by introducing the azido (B1232118) group in a single step from a suitable precursor. These approaches are often characterized by their functional group tolerance and potential for chemo- and stereoselectivity.

Azidation of Amides and Related Carbonyl Compounds

A notable strategy for the functionalization of amides involves their initial reduction to a more reactive intermediate, such as an enamine, followed by reaction with a sulfonyl azide (B81097). While this method does not directly yield an α-azido amide, it results in the formation of N-sulfonylformamidines, which are structurally related and synthetically valuable. The process is typically a one-pot procedure involving the mild catalytic reduction of a tertiary amide. For instance, molybdenum hexacarbonyl [Mo(CO)6] in the presence of a silane (B1218182) reducing agent like 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) can effectively reduce tertiary amides to their corresponding enamines. The subsequent in-situ reaction of the enamine with a sulfonyl azide leads to the desired N-sulfonylformamidine.

This transformation is tolerant of a variety of functional groups on both the sulfonyl azide and the amide, including halides, ketones, esters, and nitro groups. The reaction proceeds through the formation of a triazoline intermediate, which then rearranges to the final product with the extrusion of a diazo compound.

Table 1: Examples of N-Sulfonylformamidine Synthesis from Tertiary Amides and Sulfonyl Azides This table is representative of the general methodology and does not specifically feature 2-azido-N-ethylacetamide.

| Amide Reactant | Sulfonyl Azide Reactant | Product | Yield (%) |

| N-phenyl-N-methylacetamide | 4-Methylbenzenesulfonyl azide | N-(4-methylbenzenesulfonyl)-N'-methyl-N'-phenylformamidine | 75 |

| N,N-Dimethylacetamide | Benzenesulfonyl azide | N-(benzenesulfonyl)-N',N'-dimethylformamidine | 68 |

| Piperidin-1-yl(phenyl)methanone | 4-Chlorobenzenesulfonyl azide | N-(4-chlorobenzenesulfonyl)-1-piperidinecarboximidamide | 81 |

| N,N-Dibutylacetamide | 2-Naphthalenesulfonyl azide | N-(2-naphthalenesulfonyl)-N',N'-dibutylformamidine | 72 |

A more direct approach to α-functionalized amides involves the electrophilic activation of the amide followed by nucleophilic attack by an azide. This metal-free method allows for the direct α-amination of amides using simple azides, proceeding under mild conditions with the release of nitrogen gas. The reaction is initiated by the activation of the amide with an agent like trifluoromethanesulfonic anhydride (B1165640) (Tf2O), which transforms the amide into a highly electrophilic intermediate. This intermediate then readily reacts with a nucleophilic azide.

This methodology is highly chemoselective, targeting amides even in the presence of other carbonyl functionalities such as esters or ketones. Furthermore, it has been shown to be stereoselective, allowing for the preparation of optically enriched α-amino amide derivatives. The reaction accommodates a range of substituted amides and azides, providing access to a diverse library of α-amino amide products.

Table 2: Examples of α-Amination of Amides with Azides This table illustrates the general methodology for α-amination, a related transformation to α-azidation.

| Amide Reactant | Azide Reactant | Product | Yield (%) | Diastereomeric Ratio (if applicable) |

| N,N-Dibenzyl-2-phenylacetamide | Benzyl azide | N,N-Dibenzyl-2-(benzylamino)-2-phenylacetamide | 85 | N/A |

| N-((R)-1-Phenylethyl)acetamide | Phenyl azide | N-((R)-1-Phenylethyl)-2-(phenylamino)acetamide | 78 | 95:5 |

| N-Morpholino-2-phenylacetamide | 4-Methoxybenzyl azide | 2-((4-Methoxybenzyl)amino)-N-morpholino-2-phenylacetamide | 91 | N/A |

| N,N-Diethyl-3-phenylpropanamide | Ethyl azidoacetate | N,N-Diethyl-2-(ethoxycarbonylmethylamino)-3-phenylpropanamide | 72 | 4:1 |

Azide Transfer Reactions from Alcohols

The conversion of an α-hydroxy amide to an α-azido amide via an azide transfer reaction represents a plausible and direct synthetic route. This approach would involve the synthesis of an α-hydroxy amide precursor, such as N-ethyl-2-hydroxyacetamide, which is commercially available. The hydroxyl group can then be converted into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide salt (e.g., sodium azide or tetrabutylammonium (B224687) azide).

Alternatively, a one-pot procedure can be employed using reagents that facilitate the direct conversion of alcohols to azides. Common methods include the Mitsunobu reaction with hydrazoic acid (generated in situ for safety reasons) or diphenylphosphoryl azide (DPPA), or the use of an Appel-type reaction with triphenylphosphine, iodine, and sodium azide. These methods are generally mild and effective for a variety of alcoholic substrates, including those with adjacent amide functionalities, provided there is no interference from the amide nitrogen.

A general representation of this synthetic approach is as follows:

Activation of the hydroxyl group: The hydroxyl group of N-ethyl-2-hydroxyacetamide is converted to a better leaving group (e.g., O-tosyl, O-mesyl) by reacting it with the corresponding sulfonyl chloride in the presence of a base.

Nucleophilic substitution: The activated intermediate is then treated with a source of azide anion, such as sodium azide in a polar aprotic solvent like DMF or DMSO, to yield this compound via an SN2 reaction.

Electrochemical Synthesis of Vicinal Azidoacetamides

Electrochemical methods provide a green and efficient alternative for the synthesis of azidoacetamides. These reactions often proceed under mild conditions without the need for chemical oxidants or transition-metal catalysts. An electrochemical approach has been developed for the synthesis of vicinal azidoacetamides from alkenes. This method involves the anodic oxidation of an alkene in the presence of an azide source, such as trimethylsilyl (B98337) azide (TMSN3), and a nucleophilic solvent like acetonitrile (B52724).

The proposed mechanism involves the initial anodic oxidation of the alkene to form a radical cation. This intermediate is then trapped by the azide to generate a carbon-centered radical. Further oxidation of this radical produces a carbocation, which is subsequently intercepted by acetonitrile in a Ritter-type reaction. Hydrolysis of the resulting nitrilium ion furnishes the vicinal azidoacetamide product. This methodology has been successfully applied to a range of styrenes and other alkenes, demonstrating its broad substrate scope.

Table 3: Examples of Electrochemically Synthesized Vicinal Azidoacetamides from Alkenes

| Alkene Substrate | Product | Yield (%) |

| Styrene | 2-Azido-N-(1-phenylethyl)acetamide | 78 |

| 4-Methylstyrene | 2-Azido-N-(1-(p-tolyl)ethyl)acetamide | 85 |

| 4-Chlorostyrene | 2-Azido-N-(1-(4-chlorophenyl)ethyl)acetamide | 72 |

| Anethole | 2-Azido-N-(1-(4-methoxyphenyl)propyl)acetamide | 65 |

Green Oxidative Strategies for Azido Compound Synthesis

The development of environmentally benign synthetic methods is a central goal in modern chemistry. Green oxidative strategies for the synthesis of azido compounds aim to minimize waste, avoid hazardous reagents, and utilize sustainable resources. In the context of α-azido amides, such strategies could involve the direct C-H azidation of the parent amide using a green oxidant.

While direct oxidative C-H azidation of amides is a developing area, related transformations offer insights into potential green methodologies. For example, the use of hypervalent iodine reagents in the presence of an azide source can effect the α-azidation of carbonyl compounds. To move towards greener protocols, catalytic systems employing a benign terminal oxidant, such as molecular oxygen or hydrogen peroxide, are highly desirable.

One conceptual approach could involve the generation of an enolate or enol-equivalent of N-ethylacetamide, followed by an oxidative azidation step using a recyclable catalyst and a green oxidant. Another avenue is the use of biocatalysis, where enzymes could potentially be engineered to perform selective C-H azidation. While specific examples for this compound are not yet established, the principles of green chemistry are actively guiding research in this direction. For instance, enzymatic amidation using lipase (B570770) B from Candida antarctica in a green solvent like cyclopentyl methyl ether represents a sustainable method for forming the amide bond itself, which could be a precursor to a subsequent green azidation step.

Precursor-Based Synthesis of Azidoacetamides

The synthesis of azidoacetamides often relies on the modification of readily available precursors. These methods involve the introduction of the azide moiety through nucleophilic substitution or the attachment of an azidoacetamide group to a larger molecular scaffold.

Routes from Halogenated Precursors

A primary and straightforward method for the synthesis of this compound and its analogues is through the nucleophilic substitution of a corresponding halogenated precursor. This reaction typically involves the displacement of a halide ion by an azide ion.

A representative example is the synthesis of 2-azido-N-(4-methylphenyl)acetamide, an analogue of the title compound. In this procedure, 2-chloro-N-(p-tolyl)acetamide is reacted with sodium azide. nih.gov The reaction is typically carried out by refluxing the reactants in a solvent mixture, such as ethanol (B145695) and water, for an extended period. nih.gov The nucleophilic azide anion (N₃⁻) attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of the desired 2-azidoacetamide (B1653368) derivative. nih.gov This method is effective for a range of N-substituted 2-haloacetamides.

Table 1: Synthesis of 2-azido-N-(4-methylphenyl)acetamide

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|

Functionalization of Carbohydrate Scaffolds with Azidoacetamide Moieties

Carbohydrates are complex and highly functionalized molecules that can be modified to incorporate various bioactive groups. The introduction of azidoacetamide moieties onto carbohydrate scaffolds is a valuable strategy for creating probes for chemical biology and developing novel therapeutics.

A notable example is the synthesis of N⁵- and N⁷-azidoacetamide-functionalized derivatives of pseudaminic acid, a virulence-associated sugar, starting from D-glucose. nih.gov This multi-step synthesis involves the strategic introduction of two different amino groups, one of which is acylated to form an azidoacetamide. nih.gov The synthetic approach allows for the selective functionalization of either the N⁵ or N⁷ amino group of the pseudaminic acid precursor. nih.gov This tailored synthesis provides access to azidoacetamide-functionalized carbohydrates that can be used for metabolic labeling of bacteria that express pseudaminic acid. nih.gov

Advanced Synthetic Strategies for Aliphatic Azides Relevant to Acetamide (B32628) Scaffolds

Recent advances in organic synthesis have led to the development of novel methods for the introduction of the azide functionality into aliphatic frameworks. These strategies offer alternative and often more efficient or selective routes to aliphatic azides that are relevant to the synthesis of complex azidoacetamide-containing molecules.

Azidation of Carbon-Carbon Multiple Bonds

The direct addition of an azide group across carbon-carbon double or triple bonds is a powerful method for the synthesis of functionalized aliphatic azides. These methods often involve the generation of a reactive azide radical species.

A significant development in this area is the photocatalyzed azido-alkynylation of alkenes. scispace.comnih.govrsc.org This method allows for the direct synthesis of homopropargylic azides by combining hypervalent iodine reagents with alkynyl-trifluoroborate salts. scispace.comnih.govrsc.org The reaction is initiated by visible light and proceeds through a radical-polar crossover mechanism. scispace.comnih.govrsc.org This strategy provides access to a variety of homopropargylic azides with both electron-rich and electron-poor aryl groups, as well as heterocyclic and ether substituents. scispace.comnih.govrsc.org These products are valuable synthetic intermediates that can be further transformed, for example, into pyrroles. scispace.comnih.govrsc.org

Another approach is the intermolecular anti-Markovnikov hydroazidation of unactivated olefins. nih.gov This method achieves the direct addition of the elements of hydrazoic acid (HN₃) across a double bond. nih.gov

Azidation of Carbon-Hydrogen Bonds

The direct conversion of a C-H bond to a C-N₃ bond is a highly desirable transformation as it allows for the late-stage functionalization of complex molecules.

A notable advancement in this field is the iron-catalyzed azidation of tertiary C-H bonds. nih.govresearchgate.netnih.gov This method utilizes a mild and selective iron catalyst to functionalize unactivated aliphatic C-H bonds without the need for an excess of the substrate. researchgate.netnih.gov The reaction is tolerant of aqueous environments and can be applied to complex molecular structures. researchgate.netnih.gov Mechanistic studies suggest the formation of carbon-centered radicals through hydrogen atom abstraction, followed by trapping of the radical by an iron(III)-azide complex. nih.gov The ability to selectively introduce an azide group at a tertiary carbon offers significant potential for modifying molecules that already contain an acetamide scaffold. The wild-type halogenase SyrB2 has also been shown to be capable of directing aliphatic azidation reactions. psu.edu

Table 2: Iron-Catalyzed C-H Azidation

| Catalyst | Azide Source | Substrate | Key Feature |

|---|

Transformations of Vinyl Azides

Vinyl azides are versatile synthetic intermediates due to the reactivity of the azide group in conjugation with the double bond. They can be transformed into a variety of nitrogen-containing compounds.

Visible light-induced reactions of vinyl azides have emerged as a powerful tool in organic synthesis. rsc.org These reactions can proceed through the formation of either 2H-azirines or iminyl radicals as key intermediates, which can then undergo further transformations. rsc.org The use of visible light photocatalysis offers a mild and sustainable alternative to traditional methods that often require harsh conditions. rsc.org

For instance, the photocatalytic activation of dienyl azides with visible light in the presence of a ruthenium photocatalyst can lead to the formation of pyrroles. nih.gov This transformation is proposed to proceed through the generation of a nitrene intermediate, followed by cyclization. nih.gov Additionally, the visible-light-induced [3+2] cyclization of vinyl azides with perfluoroalkyl-substituted imidoyl sulfoxonium ylides provides an efficient route to perfluoroalkyl-substituted 1-pyrrolines. rsc.orgresearchgate.net Homopropargylic azides, which can be synthesized via the azido-alkynylation of alkenes, can undergo indium(III)-catalyzed intramolecular cyclization to yield substituted pyrroles and bispyrroles. nih.govorganic-chemistry.orgresearchgate.net

Mechanistic Investigations of Reactions Involving Azidoacetamides

Reaction Pathway Elucidation

The mechanistic pathways of reactions involving azidoacetamides are a subject of detailed investigation, leveraging both experimental and computational chemistry to understand the underlying principles governing their reactivity. These studies are crucial for controlling reaction outcomes and designing novel synthetic routes.

The thermal decomposition of azidoethanamine derivatives, such as 2-azido-N-ethylacetamide, has been explored through quantum chemistry models to elucidate the operative mechanisms and kinetics. nih.gov Computational studies on the closely related compound 2-azido-N,N-dimethylethanamine (DMAZ) have identified four primary types of reaction pathways for its thermal decomposition. nih.govresearchgate.net These include:

Spin-allowed and spin-forbidden pathways involving the fission of the N-N2 bond to form a nitrene intermediate.

Elimination of hydrazoic acid (HN3) to yield an enamine derivative.

N-N2 bond fission accompanied by the formation of three- or four-membered heterocyclic rings.

Simple homolytic cleavage of C-H, C-N, or C-C bonds. nih.gov

Among these possibilities, computational models indicate that the pathways involving N-N2 bond fission, leading to the formation of either a singlet or triplet nitrene, possess the lowest activation barriers. nih.gov The formation of cyclic products was found to have barriers that are 2-4 kcal/mol higher. nih.gov Kinetic analysis derived from these quantum chemistry results suggests that the spin-allowed nitrene formation is the predominant decomposition pathway across all temperatures and pressures studied. nih.gov

For the gas-phase decomposition of DMAZ, a representative kinetic rate expression was derived as 2.69 × 10⁹ (s⁻¹)T¹·⁴⁰⁵ exp(-39.0 (kcal/mol)/RT). nih.gov When solvated in n-dodecane, this expression is adjusted to 1.11 × 10⁹ (s⁻¹)T¹·⁴⁸⁰ exp(-37.6 (kcal/mol)/RT), which provides simulations that align well with experimental data. nih.gov The thermolysis of the azido (B1232118) group is generally the initiating step in the decomposition of such energetic compounds. lukasiewicz.gov.pl

Table 1: Modeled Thermal Decomposition Pathways for Azidoethanamine Derivatives

| Pathway Type | Description | Relative Energy Barrier | Dominance |

|---|---|---|---|

| Nitrene Formation | Fission of the N-N2 bond, producing a highly reactive nitrene intermediate. | Lowest | Dominant at all temperatures and pressures. nih.gov |

| Cyclic Product Formation | N-N2 bond fission with concurrent formation of 3- or 4-membered rings. | 2-4 kcal/mol higher than nitrene formation. nih.gov | Minor pathway. |

| HN3 Elimination | Elimination of hydrazoic acid, forming an unsaturated amine. | Higher than nitrene formation. | Minor pathway. |

| Simple Bond Scission | Homolytic cleavage of C-C, C-H, or C-N bonds. | Higher than nitrene formation. | Minor pathway. |

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a cornerstone reaction for organic azides, including azidoacetamides. wikipedia.org This reaction involves the combination of a 1,3-dipole (the azide) with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The reaction is mechanistically classified as a concerted, pericyclic process where 4 π-electrons from the dipole and 2 π-electrons from the dipolarophile participate in a cyclic electron shift through a single, highly ordered transition state. organic-chemistry.orgslideshare.net This concerted nature means the reaction is stereospecific with respect to the dipolarophile. wikipedia.orgslideshare.net

Density Functional Theory (DFT) has become an invaluable tool for analyzing the regioselectivity and transition states of 1,3-dipolar cycloadditions involving azidoacetamides. growingscience.com Such computational studies can predict which of the possible regioisomers will be favored by calculating the activation energies of the competing reaction pathways. nih.gov The regioselectivity is governed by a combination of steric and electronic effects in the transition state. organic-chemistry.org

Frontier Molecular Orbital (FMO) theory is often employed to explain the electronic interactions that dictate the reaction's facility and regiochemistry. organic-chemistry.org The reaction's rate is dependent on the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. organic-chemistry.org Electron-withdrawing groups on the dipolarophile typically lower its LUMO energy, favoring interaction with the azide's HOMO and accelerating the reaction. organic-chemistry.org

Detailed computational analyses using approaches like the Unified Reaction Valley Approach (URVA) have revealed that the mechanistic outcome of these cycloadditions is determined very early in the reaction coordinate, within the van der Waals range. researchgate.net The mutual orientation of the reactants, influenced by electrostatic and dispersion forces, dictates the subsequent charge transfer and the asynchronicity of bond formation. researchgate.net

While the concerted mechanism is widely accepted for most Huisgen cycloadditions, the possibility of a stepwise pathway involving a zwitterionic intermediate has been a topic of significant discussion and research. mdpi.comresearchgate.net A stepwise mechanism becomes more likely when the reactants are highly polarized, which could stabilize a charge-separated intermediate. bohrium.com The existence of a zwitterionic intermediate could lead to a loss of the reaction's stereospecificity. researchgate.net

However, detailed computational studies on the [3+2] cycloaddition reactions between aryl azides and ethyl propiolate have concluded that the process occurs via a polar but single-step mechanism. mdpi.comresearchgate.net Attempts to locate a stable zwitterionic intermediate along the primary reaction coordinate were unsuccessful. mdpi.comresearchgate.net These studies suggest that while the transition state may have significant polar character, the reaction does not proceed through a discrete, stable zwitterionic species. It was noted, however, that the formation of zwitterions with an "extended" conformation might be possible on parallel, non-productive reaction paths. mdpi.comresearchgate.net

The azide (B81097) functional group can participate in various intramolecular rearrangements, which are powerful transformations for synthesizing nitrogen-containing compounds. These reactions often proceed through the loss of dinitrogen gas, a strong thermodynamic driving force. Examples of such rearrangements include the Schmidt reaction, where an alkyl azide reacts with a carbonyl compound under acidic conditions, and the Winstein rearrangement observed in allylic azides. acs.orgnih.govaubelabunc.com

The Curtius rearrangement is the thermal decomposition of an acyl azide to produce an isocyanate. nih.govwikipedia.orgorganic-chemistry.org This reaction is a versatile method for converting carboxylic acids, from which acyl azides are derived, into primary amines, carbamates, or urea (B33335) derivatives after subsequent reaction of the isocyanate intermediate. nih.govnih.gov

Initially, the mechanism was thought to be a two-step process involving the formation of a reactive acyl nitrene intermediate after the loss of nitrogen gas. wikipedia.org However, extensive research and thermodynamic calculations now support a concerted mechanism where the migration of the R-group occurs simultaneously with the expulsion of the nitrogen molecule. wikipedia.orgmasterorganicchemistry.com This concerted pathway explains the absence of byproducts typically associated with nitrene intermediates, such as C-H insertion products. masterorganicchemistry.com A key feature of the Curtius rearrangement is that the migration of the alkyl or aryl group proceeds with complete retention of its stereochemical configuration. nih.govwikipedia.org

Table 2: Mechanistic Steps of the Curtius Rearrangement

| Step | Reactant | Process | Product |

|---|---|---|---|

| 1 | Acyl Azide | Concerted rearrangement with loss of N₂ gas. The R-group migrates to the nitrogen atom. | Isocyanate |

| 2 | Isocyanate | Trapping with a nucleophile (e.g., H₂O, alcohol, amine). | Carbamic acid (unstable), Carbamate, or Urea derivative. |

| 3 | Carbamic acid | Spontaneous decarboxylation (if formed in Step 2). | Primary Amine |

Intramolecular Rearrangements Involving Azide Functionality

Intramolecular C(sp³)-H Amination Mechanisms of 2-Azidoacetamides

The intramolecular C(sp³)-H amination of 2-azidoacetamides represents a significant transformation for the synthesis of chiral imidazolidin-4-ones. Mechanistic studies have revealed that this ring-closing reaction can be effectively catalyzed by chiral-at-metal ruthenium complexes. nih.govresearchgate.net The process is notable for being a highly enantioselective C(sp³)-H amination involving aliphatic azides. nih.gov

A proposed mechanism, supported by experimental evidence and computational calculations, suggests that the amide group of the 2-azidoacetamide (B1653368) substrate plays a crucial role. nih.govresearchgate.net It is believed to enable the initial bidentate coordination of the substrate to the ruthenium catalyst, which is a key step for the subsequent C-H activation and amination. nih.gov This coordination facilitates the formation of a metal-nitrene intermediate, which then undergoes insertion into a C(sp³)-H bond to form the five-membered imidazolidin-4-one (B167674) ring.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (DFT, ab initio) on Azide Reactivity and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the reactivity and stability of azidoacetamides. nih.govnih.gov These computational methods allow for the detailed analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrevlett.com The energy gap between these orbitals is a key indicator of the molecule's chemical reactivity and stability. chemrevlett.com

In the context of the intramolecular amination of 2-azidoacetamides, DFT calculations have been employed to model the reaction pathway. researchgate.net These studies help elucidate the electronic structure of the azide functional group and how it interacts with the catalyst. By calculating the energies of reactants, transition states, and products, DFT can provide insights into the feasibility of a proposed mechanism and the factors governing the azide's reactivity. chemrevlett.com For instance, calculations can reveal how coordination to a metal center affects the electronic properties of the azide, priming it for dinitrogen extrusion and nitrene formation. The accuracy of DFT in calculating properties relevant to reactivity is well-established, making it a cornerstone for rational catalyst and reaction design. nih.gov

Prediction and Analysis of Reaction Kinetics and Energetics

Computational chemistry provides quantitative predictions of reaction kinetics and energetics for transformations involving azidoacetamides. By employing DFT, researchers can map the potential energy surface of a reaction, identifying the minimum energy pathways and the structures of transition states. researchgate.net

Below is a table of calculated free energies for key states in the proposed catalytic cycle for the amination of a model 2-azidoacetamide, illustrating the energetic landscape of the reaction.

| Reaction State | Description | Calculated Free Energy (kcal mol⁻¹) |

|---|---|---|

| INT1 | Initial Catalyst-Substrate Complex | 0.0 |

| TS1 | Transition State for N₂ Extrusion | +20.5 |

| INT2 | Ruthenium-Nitrene Intermediate | -11.2 |

| TS2 | Transition State for C-H Insertion | -6.0 |

| INT3 | Product Complex | -43.1 |

Stereoselectivity and Asymmetric Induction in Azidoacetamide Transformations

Asymmetric induction is the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, leading to a stereoselective outcome. msu.edu In the context of 2-azidoacetamide transformations, high levels of stereoselectivity have been achieved in the synthesis of chiral imidazolidin-4-ones via intramolecular C-H amination. nih.gov

The use of a chiral-at-metal ruthenium complex as the catalyst is central to achieving this stereocontrol, with reported enantioselectivities reaching up to 95% enantiomeric excess (ee). nih.govresearchgate.net Computational studies using DFT have been instrumental in explaining the origin of this high stereoselectivity. researchgate.net DFT calculations of the transition states leading to the major and minor enantiomers revealed that the selectivity arises from the specific interactions between the substrate and the chiral ligand framework of the catalyst. researchgate.net The transition state leading to the major enantiomer was found to be lower in energy due to a more favorable steric fit and stabilizing π-π stacking interactions between the substrate and the catalyst's ligands. nih.govresearchgate.net This energetic preference effectively directs the reaction to form one enantiomer preferentially.

Molecular Interactions with Model Peptide Backbones

The N-ethylacetamide portion of this compound serves as a simple mimic for a unit within a polyamide or peptide backbone. frontiersin.org The amide bond is a fundamental structural feature that dictates the conformation and interaction patterns of proteins. mdpi.com Computational modeling can be used to explore the potential non-covalent interactions between an azidoacetamide molecule and a model peptide backbone.

These interactions are primarily governed by hydrogen bonding and electrostatic forces. The amide N-H group in the azidoacetamide can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. frontiersin.org These groups could interact with complementary amide groups on a model peptide chain. mdpi.com Molecular dynamics simulations and quantum mechanical calculations can model these interactions, providing insights into preferred binding geometries and the stability of the resulting complex. Such studies are crucial for understanding how azide-containing molecules might integrate with or disrupt biological structures like proteins, where the polyamide backbone provides the fundamental scaffolding. frontiersin.org

Solvatochromic Effects on Azido Stretch Frequencies

Solvatochromism refers to the change in the absorption or emission spectra of a chemical species as a function of the solvent polarity. For azido-containing molecules like this compound, the stretching frequency of the azide (N₃) group in the infrared (IR) spectrum is sensitive to its local electrostatic environment. korea.ac.krnih.gov This sensitivity makes the azido group a useful vibrational probe. nih.gov

The solvation-induced shifts in the azide's vibrational frequency are directly related to the local electric field exerted by the surrounding solvent molecules. korea.ac.krnih.gov Detailed multipole analysis of these solvatochromic shifts has shown that for azido-derivatized molecules, the effect is not solely due to a simple dipole-field interaction. korea.ac.kr Instead, solvatochromic quadrupole contributions to the frequency shifts are particularly large and can be comparable in magnitude to the dipole contributions. korea.ac.krnih.gov These higher-order multipole interactions are short-range effects and are significant in understanding interactions such as hydrogen bonding, which can cause substantial shifts in the azide's stretch frequency. nih.gov This phenomenon allows for the use of vibrational spectroscopy to probe the local environment of the azido group in different solvents and complex systems. korea.ac.kr

Applications in Chemical Transformations and Materials Science

Click Chemistry Applications in Synthetic Organic Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. glenresearch.com Azidoacetamides are excellent substrates for several key click reactions, enabling the covalent connection of different molecular building blocks. nih.gov

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, involving the reaction between an azide (B81097) and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govwikipedia.org This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate. wikipedia.orgnih.gov

The reaction proceeds under mild, often aqueous, conditions and is characterized by its high efficiency and selectivity, with virtually no by-products. The CuAAC reaction's bio-orthogonality—meaning neither azide nor alkyne groups are typically present in natural biological systems—makes it exceptionally useful for modifying biomolecules. glenresearch.com However, the potential toxicity of copper ions can be a limitation for applications in living cells, a problem that has been mitigated by the development of copper-stabilizing ligands like tris(benzyltriazolylmethyl)amine (TBTA). glenresearch.com

Key Features of CuAAC:

High Regioselectivity: Exclusively yields the 1,4-disubstituted triazole isomer. nih.gov

Mild Conditions: Often performed at room temperature in various solvents, including water. glenresearch.com

High Yields: The reactions typically proceed to completion with high product yields. glenresearch.com

Broad Functional Group Tolerance: Compatible with a wide array of other chemical functionalities. glenresearch.com

To circumvent the issue of copper cytotoxicity in biological systems, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. This reaction does not require a metal catalyst; instead, it relies on the high ring strain of a cyclooctyne (B158145) derivative to drive the cycloaddition with an azide. magtech.com.cn The release of this enthalpy provides the driving force for the reaction to form a stable triazole product.

SPAAC has become a powerful tool for labeling and imaging molecules in living cells and organisms because of its excellent bio-orthogonality. magtech.com.cn While SPAAC reaction rates are generally lower than those of CuAAC, the design of more reactive cyclooctynes, such as difluorinated cyclooctynes (DIFO) and dibenzocyclooctynols (DIBO), has significantly improved their kinetics. magtech.com.cnnih.govnih.gov

Table 1: Comparison of CuAAC and SPAAC

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) magtech.com.cn |

| Alkyne Substrate | Terminal Alkynes | Strained Cycloalkynes (e.g., DIBO, DIFO) magtech.com.cnnih.gov |

| Reaction Rate | Generally faster | Generally slower, but improving with new reagents nih.gov |

| Bio-compatibility | Limited by copper toxicity; requires ligands glenresearch.com | Highly bio-orthogonal; widely used in living systems |

| Byproducts | Minimal to none | Minimal to none |

The Staudinger ligation is another bio-orthogonal reaction that utilizes the azide group for bioconjugation. nih.gov First described by Hermann Staudinger in 1919, the reaction between an azide and a phosphine (B1218219) was later adapted by Bertozzi and co-workers for biological applications. nih.gov In this ligation, an azide reacts with a specifically engineered phosphine (typically a triarylphosphine bearing an ortho-ester group) to form an aza-ylide intermediate, which then rearranges in an intramolecular fashion to produce a stable amide bond and a phosphine oxide byproduct. thermofisher.com

This method is highly chemoselective and has been used to label a wide variety of biomolecules, including proteins, lipids, and glycans. nih.gov A significant advantage of the Staudinger ligation is that it does not require potentially harmful additives like the copper catalyst in CuAAC. thermofisher.com The "traceless" version of this reaction is particularly elegant, as the phosphine oxide is excised during the reaction, leaving no atomic trace of the phosphine reagent in the final conjugate. researchgate.net

Organic azides, including azidoacetamides, are critical intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. nih.govnih.gov The 1,3-dipolar cycloaddition reactions of azides with alkynes (as in CuAAC and SPAAC) are powerful methods for constructing 1,2,3-triazole rings. nih.gov This triazole core is a common scaffold in medicinal chemistry and materials science due to its stability, polarity, and ability to engage in hydrogen bonding. nih.gov

The synthesis of N-arylacetamides and their subsequent conversion to azidoacetamides provides a direct route to precursors for these valuable heterocyclic structures. nih.govnih.gov By varying the substituents on the alkyne and the azidoacetamide starting materials, a diverse library of functionalized triazoles can be generated, which is essential for drug discovery and the development of new functional materials. nih.govmdpi.com

Functionalization Strategies in Polymer Chemistry

The efficiency and specificity of azide-alkyne cycloaddition reactions have made them indispensable tools in polymer chemistry for creating well-defined and functionalized macromolecular architectures. sigmaaldrich.com

Azide-alkyne click chemistry provides a robust method for the synthesis and modification of polymers. rsc.org Azide or alkyne functionalities can be incorporated into polymers at specific locations, such as at the chain ends or along the polymer backbone. sigmaaldrich.com These functionalized polymers can then be reacted with other molecules or polymers containing the complementary functional group. sigmaaldrich.com

This strategy is widely used for:

Post-polymerization functionalization: Attaching specific molecules (e.g., biotin (B1667282), fluorescent dyes) to a polymer chain. nih.gov

Creating block copolymers: Clicking together two different polymer chains, one with a terminal azide and the other with a terminal alkyne. wikipedia.org

Surface modification: Grafting polymer chains onto surfaces that have been pre-functionalized with azides or alkynes. wikipedia.org

For example, a glycidyl (B131873) azide polymer can react with various alkyne derivatives to produce multifunctionalized poly(ethylene glycol) (PEG) derivatives, known as glycidyl triazolyl polymers (GTPs), which have enhanced loading capacity for functional groups compared to traditional linear PEG. nih.gov This approach allows for the precise engineering of polymer properties for applications ranging from drug delivery to advanced materials. nih.govnih.gov

Design of Dynamic Covalent Materials Incorporating Azidoacetamide Units

Dynamic covalent chemistry (DCC) is a powerful strategy for the creation of "smart" materials that can adapt their structure and properties in response to external stimuli. nih.govresearchgate.net This field relies on the use of reversible covalent bonds, which can be formed and broken under equilibrium control. rsc.orgnih.gov While common dynamic covalent bonds include imines, acylhydrazones, and disulfides, the incorporation of azidoacetamide units into such materials offers unique opportunities. nih.govmdpi.comtue.nl

The azide group in 2-azido-N-ethylacetamide can participate in reversible reactions, such as the well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which can exhibit dynamic behavior under specific conditions. By incorporating this compound as a monomer or cross-linker into a polymer network, it is possible to create materials with tunable properties. For example, the reversible nature of certain triazole linkages could allow for the assembly and disassembly of polymer networks, leading to materials with self-healing or recyclable properties. rsc.org

The N-ethylacetamide portion of the molecule can influence the material's bulk properties, such as solubility, thermal stability, and mechanical strength, through hydrogen bonding and intermolecular interactions. The ability to fine-tune these properties by modifying the amide substituent makes azidoacetamide derivatives attractive for the rational design of functional dynamic covalent materials.

Table 1: Examples of Reversible Covalent Bonds Used in Dynamic Materials

| Bond Type | Formation Reaction | Stimuli for Reversibility |

| Imine | Amine + Aldehyde/Ketone | pH, water |

| Acylhydrazone | Acylhydrazine + Aldehyde/Ketone | pH, water |

| Disulfide | Thiol oxidation / Thiol-disulfide exchange | Redox agents, light |

| Boronic Ester | Boronic acid + Diol | pH, competing diols |

| Triazole (via CuAAC) | Azide + Alkyne | Ligand exchange, redox conditions |

Polymersome Functionalization and Copolymer Synthesis

Polymersomes are self-assembled vesicles composed of amphiphilic block copolymers that have emerged as promising platforms for drug delivery and nanoreactors. rsc.orgscilit.com The functionalization of polymersome surfaces is crucial for targeting specific cells or tissues and for introducing responsive properties. rsc.orgresearchgate.net The azide group of this compound makes it an excellent candidate for incorporation into copolymers for subsequent polymersome functionalization via "click" chemistry. researchgate.net

One synthetic strategy involves the synthesis of block copolymers where one of the blocks contains pendant azidoacetamide groups. This can be achieved through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, of a monomer derived from this compound. nih.govnih.govmdpi.com For instance, a monomer like N-(2-azidoacetyl)acrylamide could be copolymerized with a hydrophobic monomer to create an amphiphilic block copolymer.

Once the azide-functionalized block copolymers are synthesized, they can self-assemble into polymersomes in aqueous solution. The azide groups will be displayed on the polymersome surface, providing reactive handles for the attachment of various molecules, such as targeting ligands (peptides, antibodies), imaging agents (fluorescent dyes), or therapeutic agents, using the highly efficient and specific CuAAC reaction. researchgate.net

Table 2: Polymerization Techniques for Synthesizing Azide-Functionalized Copolymers

| Polymerization Technique | Key Features |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Good control over molecular weight and dispersity; tolerant to a wide range of functional groups. nih.govnih.govmdpi.com |

| Atom Transfer Radical Polymerization (ATRP) | Well-controlled polymerization for a variety of monomers; requires a metal catalyst. mdpi.com |

| Nitroxide-Mediated Polymerization (NMP) | Controlled polymerization of styrenic and acrylic monomers; often requires higher temperatures. mdpi.com |

Radical Reactions of Azidoacetamides

The azide functional group can participate in a variety of radical reactions, making azidoacetamides valuable intermediates in organic synthesis for the construction of nitrogen-containing heterocycles and other functionalized molecules. libretexts.org

Radical Cascade Reactions for Nitrogen Heterocycle Construction

Radical cascade reactions are powerful transformations that allow for the rapid construction of complex molecular architectures from simple starting materials. libretexts.org The intramolecular cyclization of radicals onto an azide group represents a key step in the synthesis of nitrogen heterocycles. nih.gov In the context of this compound, a radical could be generated on the carbon adjacent to the carbonyl group. This radical could then undergo an intramolecular cyclization onto the terminal nitrogen of the azide group. Subsequent rearrangement and loss of dinitrogen would lead to the formation of a lactam, a core structure found in many biologically active compounds. nih.govcapes.gov.br

The specific conditions for radical generation (e.g., using a radical initiator like AIBN and a chain transfer agent like tributyltin hydride) would influence the efficiency and outcome of the cascade reaction. libretexts.org The ethyl group on the amide nitrogen can also influence the stereochemical outcome of the cyclization.

Azido (B1232118) Radical-Initiated Functionalization

Under certain conditions, the azide group itself can be converted into a highly reactive nitrogen-centered radical. nih.gov This can be achieved through photolysis or by reaction with a radical initiator. The resulting azido radical can then initiate a variety of functionalization reactions. For example, it can add to carbon-carbon double bonds in alkenes, initiating a cascade of reactions to form complex difunctionalized products. nih.gov

In the case of this compound, the generation of an azido radical would likely lead to intermolecular reactions in the presence of a suitable substrate. The N-ethylacetamide moiety would remain intact during this process and could influence the reactivity and selectivity of the azido radical.

Development of Azidoacetamide-Containing Building Blocks and Reagents

The versatility of the azide and amide functionalities makes this compound a useful precursor for the synthesis of more complex building blocks and reagents.

Precursors for Diamine and Amino Acid Derivatives

The azide group in this compound can be readily reduced to a primary amine using various methods, such as catalytic hydrogenation or Staudinger reduction. nih.gov This transformation converts this compound into N-ethyl-ethylenediamine-2-acetamide, a derivative of ethylenediamine. N,N'-disubstituted ethylenediamines are important ligands in coordination chemistry and are found in various biologically active molecules. nih.gov

Furthermore, this compound can serve as a synthon for the preparation of α-amino acid derivatives. nih.govnih.govlibretexts.orglibretexts.org For instance, the azide can be reduced to an amine, and subsequent hydrolysis of the amide bond would yield N-ethyl glycine. Alternatively, the azidoacetamide core can be elaborated through various synthetic transformations prior to the azide reduction to access a wider range of non-natural amino acid derivatives. peptide.com

Table 3: Common Methods for Azide Reduction

| Method | Reagents | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Clean reaction, high yields. |

| Staudinger Reduction | PPh₃, then H₂O | Mild conditions, tolerant to many functional groups. nih.gov |

| LiAlH₄ Reduction | LiAlH₄ | Powerful reducing agent, can also reduce amides. |

Modules for Complex Molecular Architectures.

The compound this compound serves as a versatile building block in the synthesis of complex molecular architectures, primarily through the strategic implementation of its azide functionality in "click chemistry" reactions. This approach has become a cornerstone in materials science and polymer chemistry for the construction of well-defined and functional macromolecules. sigmaaldrich.com The most prominent of these reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. nih.gov

The utility of this compound as a modular component stems from its ability to introduce a reactive azide handle into various structures. This small, functional molecule can be incorporated into larger molecules or polymer chains, which can then be "clicked" with other molecules or polymers bearing alkyne groups. This modular strategy allows for the efficient construction of diverse and complex architectures that would be challenging to synthesize through traditional polymerization methods.

Research Findings in Polymer Synthesis

Research in polymer chemistry has demonstrated the power of using azido-functionalized monomers to create sophisticated polymer structures. For instance, monomers bearing pendant azide groups, such as 2-azidoethyl methacrylate (B99206) (AzMA), have been polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. benicewiczgroup.com This method allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, where the azide groups are preserved along the polymer chain. benicewiczgroup.com

These "clickable" polymers can then undergo post-polymerization modification. For example, a polymer chain containing multiple azide groups derived from a monomer conceptually similar to this compound can be reacted with various alkyne-functionalized molecules. This allows for the dense functionalization of the polymer backbone, leading to materials with tailored properties.

The table below summarizes representative findings on the use of azido-functionalized monomers in creating complex polymer architectures through click chemistry.

| Monomer/Building Block | Polymerization Method | Alkyne Coupling Partner | Resulting Architecture | Key Findings |

| 2-Azidoethyl methacrylate (AzMA) | RAFT Polymerization | Phenylacetylene | Functional Homopolymer | Well-controlled polymerization at near room temperature; high efficiency of "click" functionalization. benicewiczgroup.comresearchgate.net |

| Azide-functionalized poly(acrylic acid)-b-poly(styrene) | Self-assembly | Azide-functionalized dendrimers | Core-crosslinked micelles | "Click" reaction used to crosslink the core of self-assembled micelles, with remaining functional groups available for further modification. nih.gov |

| Azide-terminated polymers | Various (e.g., ATRP) | Alkyne-functionalized surfaces | Surface-grafted polymers | Demonstrates the versatility of using azide-terminated polymers to modify surfaces and create functional materials. |

| Azide-functionalized PEG | EDC/NHS coupling | Alkyne-modified peptides | Peptide-conjugated nanoparticles | Surface functionalization of nanoparticles for targeted delivery applications. utoronto.ca |

ATRP: Atom Transfer Radical Polymerization; EDC/NHS: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide; PEG: Poly(ethylene glycol); RAFT: Reversible Addition-Fragmentation chain Transfer.

Applications in Materials Science

In materials science, the modular nature of this compound and similar compounds is exploited to design and fabricate advanced materials. The introduction of the azide group allows for the covalent linkage of different material components with high specificity and efficiency. sigmaaldrich.com

One significant application is in the surface functionalization of materials. Substrates can be modified to have alkyne groups on their surface, and then polymers or biomolecules functionalized with the 2-azido-N-acetamide moiety can be "clicked" onto the surface. This approach has been used to create biocompatible coatings, sensors, and tailored interfaces for a variety of applications.

Furthermore, the formation of triazole linkages through the click reaction imparts favorable properties to the resulting materials. The triazole ring is chemically stable, aromatic, and capable of forming hydrogen bonds, which can influence the mechanical and thermal properties of the final material. The high efficiency and orthogonality of the CuAAC reaction mean that these complex architectures can be assembled in high yields with minimal byproducts, which is a significant advantage in the synthesis of pure and well-defined materials. nih.gov

Applications in Chemical Biology and Chemical Probe Development

Bioorthogonal Labeling Strategies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide (B81097) group of 2-azido-N-ethylacetamide is a key player in some of the most widely used bioorthogonal reactions.

The ability to introduce modifications at specific sites within large biomolecules is crucial for studying their structure and function. The this compound moiety, or more commonly, a similar 2'-azido modification on a nucleoside, can be incorporated into RNA strands during solid-phase synthesis. nih.govuibk.ac.at This process allows for the precise placement of the azide group at a desired position within the RNA sequence.

The incorporation of 2'-azido-modified nucleosides into RNA is achieved by using phosphodiester or phosphoramidite (B1245037) building blocks of the modified nucleosides in automated RNA synthesizers. nih.govuibk.ac.at The synthesis proceeds via standard protocols up to the point of the intended modification, where the azido-modified building block is then coupled to the growing RNA chain. nih.govuibk.ac.at This site-specific incorporation provides a powerful tool for the post-synthetic modification of RNA with a variety of reporter molecules.

Table 1: Examples of Azido-Modified Nucleosides for RNA Incorporation

| Modified Nucleoside | Method of Incorporation | Reference |

| 2'-azido-2'-deoxyuridine | Solid-phase RNA synthesis | nih.govuibk.ac.at |

| 2'-azido-2'-deoxyadenosine | Solid-phase RNA synthesis | nih.govuibk.ac.at |

| N6-azidoadenosine | Metabolic incorporation | nih.govresearchgate.net |

| 2'-azidoadenosine | Metabolic incorporation | nih.govresearchgate.net |

Once an azidoacetamide moiety is incorporated into a biomolecule, it can be readily modified with a fluorescent probe through "click chemistry." nih.govlumiprobe.com The most common click reaction used for this purpose is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the azide and an alkyne-containing fluorescent dye. lumiprobe.cominterchim.fr This reaction is highly specific and efficient, and it can be performed in aqueous buffers, making it suitable for biological samples. lumiprobe.com

This strategy has been successfully employed to attach fluorescent quenchers to site-specifically 2'-azido-modified RNA to create molecular beacons. nih.govuibk.ac.at Molecular beacons are probes that fluoresce only upon binding to a specific target sequence, allowing for the detection of specific DNA or RNA molecules. uibk.ac.at The fluorescent labeling of biomolecules via click chemistry is a cornerstone of modern bioimaging, enabling the visualization of cellular components and processes with high specificity. nih.govnih.gov

Another important bioorthogonal reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore more suitable for labeling molecules in living cells. mdpi.comescholarship.org This reaction utilizes a strained cyclooctyne (B158145) to react with the azide. escholarship.org

Design and Synthesis of Chemical Probes

Chemical probes are small molecules designed to study and manipulate biological systems. nih.gov The this compound scaffold can be integrated into the design of various chemical probes to facilitate their detection and isolation.

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins. nih.govsigmaaldrich.com They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Click chemistry, particularly the CuAAC reaction, has emerged as a powerful tool for the synthesis of PROTACs. nih.gov

An azidoacetamide-containing linker or an azide-modified E3 ligase ligand can be readily coupled with an alkyne-functionalized target protein ligand to generate a PROTAC molecule. nih.gov This modular approach allows for the rapid synthesis of libraries of PROTACs with different linkers and ligands to optimize their degradation efficiency and selectivity. nih.gov For instance, azido-derivatives of cereblon (CRBN) ligands have been used to create a library of PROTACs for the degradation of the BCR-ABL fusion protein. nih.gov

Azidoacetamide-containing molecules can be designed as probes to investigate a wide range of biological pathways. For example, metabolic labeling with azide-modified building blocks allows for the study of newly synthesized biomolecules. Cells can be fed with azide-containing sugars, amino acids, or nucleosides, which are then incorporated into glycans, proteins, and nucleic acids, respectively. nih.govresearchgate.netnih.gov These azide-labeled biomolecules can then be detected or isolated using click chemistry.

This approach has been used to track nascent RNA transcription and monitor RNA decay. nih.gov By using adenosine (B11128) analogues with an azide handle at the 2'- or N6-position, researchers can metabolically incorporate these modified nucleosides into cellular RNA. nih.govresearchgate.net Subsequent labeling with a fluorescent probe via click chemistry allows for the visualization and analysis of the newly synthesized RNA. nih.gov

The azidoacetamide group can serve as a versatile reporter tag. Once attached to a molecule of interest, the azide allows for the subsequent introduction of a wide variety of functionalities through click chemistry. This includes fluorescent dyes for imaging, biotin (B1667282) for affinity purification, or other tags for downstream analysis. lumiprobe.cominterchim.fr

The development of heterobifunctional reagents containing an azide group and another reactive group (e.g., an NHS ester or a maleimide) allows for the straightforward introduction of the azide tag onto proteins and other biomolecules. thermofisher.com These azido-functionalized molecules can then be used in a multitude of applications in chemical biology.

Interrogation of Biological Systems with Azidoacetamide Derivatives

The use of small molecules containing an azide group is a cornerstone of modern chemical biology, enabling the study of biological processes in their native environment. The azide group serves as a bioorthogonal chemical reporter, meaning it is chemically inert within the biological system but can be selectively reacted with an external probe, often through copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). This allows for the visualization and isolation of biomolecules of interest.

While the azidoacetyl group is a key component of many chemical probes, specific research detailing the use of simple N-alkylated azidoacetamides, such as this compound, is not readily found in published studies. The existing body of work tends to employ the azidoacetyl moiety as part of larger molecules designed to be recognized and processed by specific cellular pathways.

Metabolic Labeling Approaches

Metabolic labeling is a powerful technique where a cell is supplied with a modified version of a metabolic precursor. This precursor is then incorporated into newly synthesized biomolecules. If the precursor contains a bioorthogonal handle like an azide, the newly made biomolecules become tagged for subsequent detection.

Extensive research in this area has focused on azido-sugars, such as N-azidoacetylmannosamine (ManNAz) and its derivatives, for the metabolic labeling of glycans. nih.govresearchgate.net Similarly, azido-amino acids are used to label proteins, and azido-nucleosides can be incorporated into DNA and RNA. researchgate.netnih.gov These molecules are designed to be recognized by the cell's metabolic machinery.

There is no direct evidence in the reviewed literature to suggest that this compound is utilized as a metabolic precursor in a similar fashion. For it to be effective in metabolic labeling, the cell would need to possess enzymatic pathways capable of recognizing and incorporating the N-ethylacetamide portion of the molecule into a larger biomolecule, a process for which there is currently no documented evidence.

Investigation of Enzyme Substrate Specificity

Chemical probes are instrumental in the study of enzyme substrate specificity, a field often explored using activity-based protein profiling (ABPP). ABPP utilizes reactive probes that covalently bind to the active sites of specific classes of enzymes. These probes often contain a reporter tag, such as an azide, for subsequent analysis.

The design of these probes is critical; they must mimic the natural substrate of the enzyme to ensure specific binding. While iodoacetamide (B48618) derivatives have been used to study cysteine-containing peptides, the direct application of this compound as a probe for enzyme substrate specificity is not described in the available literature. nih.gov For this compound to be a useful probe for a particular enzyme, its N-ethylacetamide structure would need to be a specific recognition element for the enzyme's active site. Research in this area has typically involved more complex probes tailored to the specific enzyme family under investigation.

Future Directions and Emerging Research Areas

Development of Greener and More Sustainable Synthetic Routes for Azidoacetamides

The chemical industry's increasing focus on sustainable development is driving the innovation of environmentally benign synthetic methods. chemistryjournals.net Traditional routes to azidoacetamides, while effective, may involve hazardous reagents or solvents. Future research is geared towards aligning the synthesis of these compounds with the principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of renewable resources. chemistryjournals.net

Key strategies for greener synthesis of azidoacetamides include:

Biocatalysis : Utilizing enzymes or whole-cell systems to catalyze the formation of amide bonds or the introduction of the azide (B81097) group offers a highly selective and efficient alternative to traditional chemical methods. manchester.ac.ukastrazeneca.com Biocatalytic processes typically occur in aqueous media under mild temperature and pH conditions, significantly reducing energy consumption and the need for organic solvents. researchgate.net The development of novel amine dehydrogenases (AmDH) and other enzymes could provide direct pathways from low-cost starting materials to complex amides. manchester.ac.uk

Alternative Solvents : The replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a central theme in sustainable chemistry. chemistryjournals.net Research into the synthesis of azidoacetamides in aqueous systems is a promising avenue.

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings and often resulting in higher yields and purer products. researchgate.net The application of microwave irradiation has been shown to be a superior method for preparing N-substituted acetoacetamides. researchgate.net

Flow Chemistry : Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling energetic intermediates like azides, and easier scalability. This technology can lead to more efficient and reproducible synthetic processes for azidoacetamides.

The adoption of metrics like Process Mass Intensity (PMI), which quantifies the total mass of materials used to produce a kilogram of product, will be crucial in evaluating and optimizing the sustainability of new synthetic routes. astrazeneca.com

| Green Chemistry Approach | Key Advantages for Azidoacetamide Synthesis | Representative Research Finding |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions (aqueous, ambient temp/pressure), reduced waste. | Coupling of alcohol dehydrogenases (ADH) and amine dehydrogenases (AmDH) enables synthesis of amines from alcohols with water as the sole byproduct. manchester.ac.uk |

| Microwave-Assisted Synthesis | Drastically reduced reaction times (minutes vs. hours), increased yields, higher product purity. | Microwave irradiation was found to be a superior and more eco-friendly method for synthesizing N-aryl/heteryl acetoacetamides compared to conventional heating. researchgate.net |

| Alternative Solvents | Reduced toxicity and environmental impact; water is non-toxic and abundant. | Water as a solvent offers unique reactivity and significant environmental benefits over traditional organic solvents. chemistryjournals.net |

| Flow Chemistry | Enhanced safety, improved process control, easy scalability, high reproducibility. | Automated flow chemistry offers highly efficient, rapid, and reproducible synthetic methods, reducing reaction times and costs. researchgate.net |

Advanced Spectroscopic Characterization Techniques for Mechanistic Insights

A deep understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. While traditional spectroscopic methods provide valuable data on starting materials and final products, advanced techniques are increasingly being employed to probe the intricate details of reaction pathways, identify transient intermediates, and elucidate catalytic cycles.

For reactions involving azidoacetamides, such as their synthesis or subsequent transformations (e.g., cycloadditions), these advanced methods are critical. For instance, in situ Infrared (IR) spectroscopy can monitor the real-time concentration changes of reactants, intermediates, and products, providing direct evidence for a postulated catalytic cycle. nih.gov This technique was successfully used to confirm the existence of a metalloenolate intermediate in copper-catalyzed asymmetric aldol (B89426) reactions, a level of insight that is directly applicable to understanding metal-mediated reactions of azidoacetamides. nih.gov

Future research will likely involve a combination of:

In Situ Spectroscopy : Techniques like IR, Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy applied directly to the reacting mixture to observe species as they form and are consumed.

Time-Resolved Spectroscopy : Using ultrafast laser techniques to study the dynamics of photo-initiated reactions involving the azide group.

Computational Chemistry : Density Functional Theory (DFT) calculations and other theoretical models will be used in concert with spectroscopic data to model reaction pathways, calculate transition state energies, and predict the structures of elusive intermediates. rsc.org

These sophisticated approaches will provide a molecule-level picture of how azidoacetamide reactions proceed, enabling more rational design of catalysts and reaction conditions for improved efficiency and selectivity.

Expansion of Applications in Novel Materials and Supramolecular Chemistry

The functional groups present in 2-azido-N-ethylacetamide—the azide and the amide—make it a valuable building block for the construction of advanced materials and complex supramolecular assemblies. The azide group is a premier functional handle for "click chemistry," particularly the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, which are widely used for their high efficiency and orthogonality.

Emerging applications are expected in:

Polymer and Materials Science : Azidoacetamides can be used to functionalize polymer surfaces, create cross-linked hydrogels, or synthesize novel block copolymers. The ability to precisely modify materials under mild conditions using click chemistry is a significant advantage.

Supramolecular Chemistry : The amide group's capacity for hydrogen bonding can be exploited to direct the self-assembly of molecules into well-ordered, higher-level structures like gels, fibers, or capsules. nih.govrsc.org Low-molecular-weight supramolecular gels, for example, can serve as novel media for controlling the crystallization of pharmaceutical compounds. nih.gov The interplay between the hydrogen-bonding amide and the reactive azide offers a dual mode of functionality for creating complex, stimuli-responsive systems. For instance, anion binding could be used to trigger the dissolution of a supramolecular gel, releasing embedded crystals or other cargo. nih.gov

The combination of robust covalent modification via the azide and directional, non-covalent interactions via the amide group positions azidoacetamides as versatile components for designing the next generation of smart materials and functional supramolecular systems.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

The paradigm of chemical synthesis is being transformed by artificial intelligence (AI) and machine learning (ML). chemcopilot.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with high accuracy, moving beyond the limitations of human intuition and manually curated reaction rules. chemcopilot.comrsc.org

For a compound like this compound, AI and ML can be applied in several ways:

Forward Reaction Prediction : Given a set of reactants including an azidoacetamide and specific conditions, ML models can predict the likely product, its yield, and even its stereoselectivity. chemeurope.comdartmouth.edu This is invaluable for screening potential new reactions and avoiding unproductive experiments.

Retrosynthetic Analysis : AI platforms can propose complete multi-step synthetic pathways to a target molecule, breaking it down into simpler, commercially available precursors. rsc.orgyoutube.com This computer-aided synthesis planning can accelerate the design of novel and more efficient routes to azidoacetamides and their derivatives.

Reaction Optimization : Machine learning algorithms can build models from experimental data to identify the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts. chemai.io This is particularly useful for complex, multi-variable systems.

Modern approaches treat chemical reactions as a language, using sequence-to-sequence models like the Molecular Transformer to translate reactant SMILES strings directly into product SMILES strings. rsc.orgmdpi.com By training these models on large databases of patented and published reactions, they can achieve high accuracy in predicting the outcomes of previously unseen transformations. rsc.orgmdpi.com The integration of these powerful predictive technologies will undoubtedly accelerate the discovery of new reactions and the design of more efficient syntheses for azidoacetamides.

| AI/ML Application | Function | Impact on Azidoacetamide Chemistry |

|---|---|---|

| Forward Reaction Prediction | Predicts products and yields from given reactants and conditions. chemeurope.com | Rapidly screen new potential reactions of the azide or amide group without extensive lab work. |

| Retrosynthetic Analysis | Proposes multi-step synthesis pathways from target molecule to simple precursors. rsc.org | Discover novel, more efficient, or more sustainable synthetic routes to this compound. |

| Condition Recommendation | Suggests optimal catalysts, solvents, and temperatures for a desired transformation. mdpi.com | Improve yields and purity in the synthesis and subsequent reactions of azidoacetamides. |

| New Reaction Discovery | Identifies novel transformations by learning underlying chemical principles from data. youtube.com | Uncover new reactivities for the azidoacetamide functional group. |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-azido-N-ethylacetamide in academic research settings?

- Methodology : A common approach involves nucleophilic substitution of 2-chloro-N-ethylacetamide with sodium azide (NaN₃) under reflux conditions in a toluene/water (8:2) solvent system. The reaction is monitored via TLC (hexane:ethyl acetate, 9:1), followed by solvent removal under reduced pressure. For liquid products, extraction with ethyl acetate (3×20 mL) and drying over Na₂SO₄ are recommended. Solid products are crystallized using ethanol .

Q. What purification techniques are recommended for isolating this compound post-synthesis?

- Methodology : After synthesis, liquid products are purified via liquid-liquid extraction (ethyl acetate) and solvent evaporation. Solid products require recrystallization in ethanol. Analytical purity is confirmed using HPLC or GC-MS. Ensure proper waste segregation for azide-containing residues to comply with safety protocols .

Q. What safety precautions are critical when handling this compound?

- Methodology : Use explosion-proof fume hoods, wear nitrile gloves, safety goggles, and flame-retardant lab coats. Avoid contact with metals or sparks due to azide explosivity. Implement closed-system engineering controls and ensure access to emergency showers/eye wash stations. Store in a cool, dry area away from reducing agents .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodology :

- NMR : Confirm structure via ¹H/¹³C NMR (e.g., azide peak at ~2100 cm⁻¹ in IR).

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion [M+H]⁺.

- FT-IR : Detect N₃ stretch (sharp band ~2100 cm⁻¹) and amide C=O (~1650 cm⁻¹).

Cross-reference data with PubChem or NIST databases for validation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance NaN₃ solubility.

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems.

- Temperature : Optimize reflux duration (5–7 hrs) via kinetic studies (monitor by TLC/GC).

- Stoichiometry : Adjust NaN₃ ratio (1.5–2.0 equivalents) to minimize side reactions.

Document yield improvements using DOE (Design of Experiments) frameworks .

Q. What computational models predict the reactivity of this compound in click chemistry?

- Methodology :

- DFT Calculations : Model transition states for azide-alkyne cycloaddition (e.g., B3LYP/6-31G* basis set).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics in aqueous/organic media.

- QSPR : Correlate substituent effects (e.g., N-ethyl group) with reaction rates using Hammett parameters.

Validate predictions with experimental kinetic data .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodology : Conduct accelerated degradation studies in buffered solutions (pH 3–10) at 25–40°C. Monitor azide decomposition via UV-Vis (λ ~260 nm) or HPLC. Use Arrhenius plots to extrapolate shelf-life. Note: Azides are unstable under acidic conditions (pH <5), releasing HN₃ gas .

Q. How can contradictory data on the thermal stability of azidoacetamide derivatives be resolved?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (T₀) under N₂/O₂ atmospheres.

- DSC : Identify exothermic peaks associated with azide decomposition.

- Controlled Heating Experiments : Isolate intermediates (e.g., nitriles) via GC-MS to clarify degradation pathways.

Compare results across studies to identify inconsistencies in experimental conditions (e.g., heating rate, sample purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro